P–O vs P–C Bond Cleavage Selectivity: DFT-Computed Differentiation Across the Chlorine-Substitution Series
Dimethyl chloromethylphosphonate exhibits exclusive P–O bond cleavage under nucleophilic attack, identical to the non-substituted dimethyl methylphosphonate (DMMP) but critically different from the trichlorinated analogue which undergoes exclusive P–C bond dissociation [1]. DFT computations at the B3LYP/6-31+G* level with IEF-PCM solvent correction demonstrate that sequential addition of chlorine substituents progressively stabilises transition states and intermediates that facilitate P–C cleavage; the monochlorinated compound remains in the P–O cleavage regime [1].
| Evidence Dimension | Bond cleavage pathway (P–O vs P–C) under nucleophilic displacement |
|---|---|
| Target Compound Data | Exclusive P–O bond cleavage (dimethyl chloromethylphosphonate; monochlorinated; computed at B3LYP/6-31+G* with IEF-PCM) |
| Comparator Or Baseline | Dimethyl methylphosphonate (non-substituted): exclusive P–O bond cleavage. Dimethyl dichloromethylphosphonate: borderline P–O/P–C. Dimethyl trichloromethylphosphonate: exclusive P–C bond dissociation. |
| Quantified Difference | Qualitative mechanistic divergence: target compound remains in P–O regime; trichloro analogue is wholly in P–C regime. Each additional chlorine atom stabilises the P–C cleavage transition state. |
| Conditions | DFT computation at B3LYP/6-31+G* level of theory; IEF-PCM solvent model; nucleophilic displacement at phosphorus centre |
Why This Matters
This determines degradation product profiles and dictates whether the phosphonate scaffold remains intact (P–O cleavage) or fragments via dichlorocarbene formation (P–C cleavage), a critical parameter for users designing hydrolytic stability or controlled-release phosphonate constructs.
- [1] Ashkenazi, N., Zafrani, Y., & Columbus, I. (2010). The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study. Journal of Organic Chemistry, 75(6), 1917–1926. DOI: 10.1021/jo9026325. View Source
